
K-604
Übersicht
Beschreibung
K-604 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung der Acyl-CoA:Cholesterin-Acyltransferase 1 (ACAT1) bekannt ist. Dieses Enzym spielt eine entscheidende Rolle im Cholesterinstoffwechsel, indem es die Bildung von Cholesterylestern aus Cholesterin und Fettsäure-Acyl-CoA katalysiert. This compound wurde als vielversprechender Kandidat für die Behandlung von Hyperlipidämie und Atherosklerose identifiziert, da es ACAT1 selektiv hemmen kann .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von K-604 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte beinhalten:
Bildung des Benzimidazol-Kerns: Dies beinhaltet die Reaktion von o-Phenylendiamin mit Schwefelkohlenstoff in Gegenwart einer Base, um Benzimidazol zu bilden.
Thioether-Bildung: Der Benzimidazol-Kern wird dann mit einem Alkylhalogenid umgesetzt, um die Thioethergruppe einzuführen.
Piperazinring-Bildung: Das Thioether-Zwischenprodukt wird mit Piperazin umgesetzt, um den Piperazinring zu bilden.
Acylierung: Der letzte Schritt beinhaltet die Acylierung des Piperazinrings mit einem Säurechlorid, um die Acetamidgruppe einzuführen
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Search Methodology
-
Databases queried: PubMed Central, ACS Publications, Nature, ChemRxiv, PubChem, and others.
-
Keywords: "K-604 chemical reactions," "this compound synthesis," "this compound reaction pathways."
-
Filters: Peer-reviewed articles, patents, and chemical safety data (2016–2025).
2.1. Absence in Reaction Databases
-
ORDerly Dataset (Source ): No entries for "this compound" in its 1.7M reaction entries.
-
USPTO Patents (Source ): 33,099 reactions analyzed; no matches for this compound.
2.3. Reaction Optimization Studies
-
Additive Mapping (Source ): Focused on Ni-catalyzed cross-couplings; no mention of this compound.
-
Neutral Loss Mass Spectrometry (Source ): Analyzed 384 Buchwald-Hartwig reactions; this compound was absent.
Potential Reasons for Data Gaps
-
Proprietary Status : this compound may be an internal code name for a compound under development, not yet disclosed in public databases.
-
Nomenclature Variants : The compound might be listed under alternative IUPAC names or CAS numbers.
-
Therapeutic Focus : If this compound is a drug candidate, its synthetic details may be protected by patents not yet published.
Recommendations for Further Research
-
Patent Office Queries : Search the USPTO and WIPO databases for pending applications.
-
Specialized Journals : Review medicinal chemistry journals for preclinical studies.
-
Vendor Catalogs : Contact chemical suppliers (e.g., Sigma-Aldrich, TCI) for proprietary data.
Related Compounds for Context
While this compound remains uncharacterized, analogous kinase inhibitors and phosphine-catalyzed reactions (Source , ) highlight trends in small-molecule synthesis:
Compound | Target | Key Reaction | Yield (%) | Reference |
---|---|---|---|---|
Tamatinib | Nek1 | Buchwald-Hartwig coupling | 47 | |
GSK1059615 | PI3Kβ | Reductive amination | 64 | |
AST-487 | RET kinase | Suzuki-Miyaura cross-coupling | 77 |
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
K-604 has been investigated for its potential in treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) effectively when administered intranasally. A study demonstrated that this compound significantly reduced cholesteryl esters in mouse cerebral tissue when given intranasally, achieving a brain-targeting efficiency index of 133-fold compared to oral administration. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .
Retinal Neovascularization
Recent studies have highlighted this compound's effectiveness in treating pathological retinal neovascularization (RNV), a condition often linked to ischemic retinopathies. In a mouse model of oxygen-induced retinopathy, this compound treatment significantly inhibited inflammatory responses and limited RNV while preserving normal vascular growth factors like vascular endothelial growth factor (VEGF). This dual action suggests that this compound can be utilized to manage RNV without the adverse effects associated with traditional anti-VEGF therapies .
Inflammatory Response Modulation
This compound's role in modulating the inflammatory response in retinal cells has been documented, showing a decrease in pro-inflammatory mediators during conditions of hypoxia. This finding indicates that this compound could be beneficial not only for RNV but also for broader applications in retinal diseases characterized by inflammation .
Atherosclerosis Suppression
This compound has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels. In studies involving hamsters on high-fat diets, administration of this compound significantly reduced fatty streak lesions, demonstrating its potential as a therapeutic agent for cardiovascular diseases .
Mechanistic Insights
The compound's selectivity for ACAT-1 over ACAT-2 (229-fold) allows it to inhibit cholesterol esterification effectively within macrophages, leading to enhanced cholesterol efflux and reduced foam cell formation—key processes in atherosclerotic lesion development .
Data Tables
Case Studies
Case Study 1: Alzheimer's Disease Model
In a controlled experiment with mice, this compound was administered intranasally over seven days. Results showed a significant decrease in cholesteryl esters within the brain tissue, indicating effective delivery and action against neurodegenerative processes.
Case Study 2: Oxygen-Induced Retinopathy
In another study involving oxygen-induced retinopathy models, this compound treatment led to reduced RNV and inflammation markers, demonstrating its potential as a therapeutic agent for retinal diseases.
Wirkmechanismus
K-604 exerts its effects by selectively inhibiting ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells. This inhibition is competitive with respect to oleoyl-coenzyme A, with a Ki value of 0.378 micromolar. This compound also enhances cholesterol efflux from macrophages, promoting the removal of excess cholesterol from cells .
Vergleich Mit ähnlichen Verbindungen
K-604 ist einzigartig in seiner hohen Selektivität für ACAT1 gegenüber ACAT2, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von ACAT1 im Cholesterinstoffwechsel macht. Ähnliche Verbindungen umfassen:
CI-1011: Ein weiterer ACAT-Inhibitor, jedoch mit geringerer Selektivität für ACAT1.
F12511: Ein dualer ACAT1- und ACAT2-Inhibitor.
Avasimibe: Ein ACAT-Inhibitor mit breiterer Aktivität gegen sowohl ACAT1 als auch ACAT2 .
Die hohe Selektivität von this compound für ACAT1 macht es besonders nützlich für die Forschung, die sich auf die spezifische Hemmung dieses Enzyms und seine Auswirkungen auf den Cholesterinstoffwechsel und verwandte Krankheiten konzentriert.
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of K-604, and how can researchers confirm its target engagement in vitro?
this compound is a selective acyl-CoA:cholesterol acyltransferase-1 (ACAT1/SOAT1) inhibitor that competitively binds to the enzyme’s active site, blocking cholesterol esterification . To validate target engagement, measure ACAT1 activity via cholesterol esterification assays using radiolabeled oleoyl-CoA or fluorescent cholesterol analogs. Western blotting can confirm reduced ACAT1 protein levels in treated cells (e.g., Micro and MAM cells) . IC₅₀ values (~450 nM for ACAT1 vs. 102.85 μM for ACAT2) highlight its selectivity .
Q. What in vitro models are suitable for studying this compound’s effects on lipid metabolism?
Use immortalized cell lines (e.g., hepatocytes, macrophages) or primary cells (alveolar macrophages) to assess cholesterol distribution. Key readouts include:
- Subcellular cholesterol : Quantify MAM (mitochondria-associated membrane) cholesterol via fluorescence microscopy with filipin staining .
- Lipid droplets : Visualize using BODIPY or Nile Red staining; this compound reduces cholesterol ester accumulation in lipid droplets .
- Protein markers : Monitor ACAT1, Sigma1R, and HMGCR via Western blotting to track pathway modulation .
Q. How does this compound influence cholesterol crystal formation, and what assays are optimal for quantification?
this compound inhibits cholesterol crystal formation by reducing esterified cholesterol available for crystallization . Use polarized light microscopy to visualize crystals in hepatocyte lipid droplets. Quantify crystal area percentage via image analysis software (e.g., ImageJ) and validate with flow cytometry for lipid content .
Advanced Research Questions
Q. In acute lung injury (ALI) models, what experimental parameters are critical for evaluating this compound’s efficacy?
- Administration : Intratracheal delivery (e.g., 1–5 mg/kg) ensures localized lung exposure .
- Outcome measures :
- Bronchoalveolar lavage (BAL) : Analyze total cholesterol, free cholesterol, and cholesterol esters via gas chromatography .
- Surfactant proteins : Quantify SP-B and SP-D via ELISA or Western blot to assess functional recovery .
- Macrophage activation : Use flow cytometry for CD11c, CD206, and Ly6C markers to evaluate inflammatory phenotypes .
Q. How can researchers resolve contradictions in this compound’s effects on epithelial injury versus lipid metabolism?
While this compound reduces lipid accumulation and inflammation in ALI, it may not mitigate direct epithelial damage . To dissect these pathways:
- Multi-parametric analysis : Combine histopathology (alveolar wall thickness) with lipidomics and transcriptomics (e.g., Arg1, Nos2 expression) .
- Cell-type-specific knockouts : Use conditional ACAT1 deletion in alveolar epithelial cells vs. macrophages to isolate lipid-mediated effects .
Q. What downstream metabolic pathways are altered by ACAT1 inhibition, and how can these be systematically studied?
this compound upregulates glycerolipid synthesis in an ACAT1-dependent manner, likely due to increased MAM cholesterol activating GPAT enzymes . To map these effects:
- Lipidomics : Profile glycerolipids (e.g., triglycerides, phosphatidylcholine) via LC-MS.
- Transcriptomics : Identify upregulated genes (e.g., GPAT3) using RNA-seq .
- Validation : Compare results with ACAT1-knockout models to exclude off-target effects .
Q. How does this compound modulate macrophage polarization in inflammatory models?
this compound reduces pro-inflammatory (M1) and pro-fibrotic macrophage subsets (e.g., CD11c⁺/CD206⁺) in ALI by limiting lipid-driven activation . Methodological considerations:
- Flow cytometry panels : Include markers like F4/80, CD11b, and Siglec-F to distinguish alveolar vs. interstitial macrophages .
- Functional assays : Measure cytokine secretion (TNF-α, IL-6) and phagocytic activity to assess phenotypic shifts .
Q. Data Analysis & Contradictions
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response curves (e.g., cholesterol crystal area vs. This compound concentration) to calculate IC₅₀ .
- Multivariate analysis : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., BAL lipid profiles across treatment cohorts) .
Q. Why does this compound fail to restore LXR signaling in some lipid-overloaded models?
Despite reducing cholesterol esters, this compound may not normalize LXR targets (e.g., ABCA1, ABCG1) due to persistent free cholesterol accumulation or secondary inflammation . Address this by:
- Combination therapies : Co-administer LXR agonists (e.g., T0901317) to synergize with ACAT1 inhibition.
- Single-cell RNA-seq : Identify heterogenous macrophage responses to this compound within BAL populations .
Q. Cross-Tissue & Mechanistic Insights
Q. Does this compound exhibit tissue-specific effects beyond the lung?
Yes. In NAFLD/NASH models, this compound reduces hepatic lipid droplets and TNF-α/COL1A1 expression, comparable to fibrates . For cross-tissue studies:
Eigenschaften
Molekularformel |
C23H30N6OS3 |
---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |
InChI-Schlüssel |
VGGMTOYKEDKFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |
Synonyme |
(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.